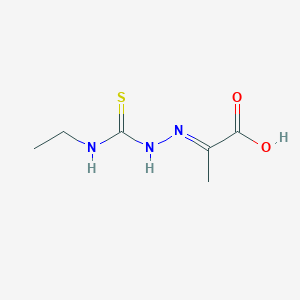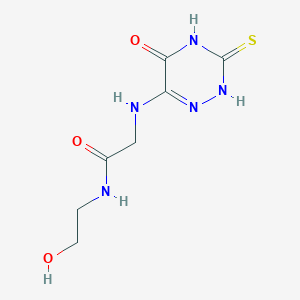![molecular formula C7H9N3O3 B7753122 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]acetic acid](/img/structure/B7753122.png)
2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]acetic acid is a compound with a pyrimidine ring structure. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in biological systems, including as components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]acetic acid typically involves the condensation of a pyrimidine derivative with an amino acid. One common method is the reaction of 6-methyl-4-oxo-1H-pyrimidine-2-amine with chloroacetic acid under basic conditions. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyrimidine ring or the carboxylic acid group.
Substitution: The amino group on the pyrimidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]acetic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving pyrimidine metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in pyrimidine metabolism, leading to disruptions in nucleic acid synthesis. This can result in antimicrobial or antiviral effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-[(4-oxo-1H-pyrimidin-2-yl)amino]acetic acid: Similar structure but lacks the methyl group at the 6-position.
2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
Uniqueness
2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]acetic acid is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug development and other applications.
Properties
IUPAC Name |
2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-4-2-5(11)10-7(9-4)8-3-6(12)13/h2H,3H2,1H3,(H,12,13)(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWPDBVGNOXQSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-1-(4-METHOXYPHENYL)ETHAN-1-ONE](/img/structure/B7753040.png)
![(E)-(1-carboxy-2-methylpropyl)-[2-(3,4-dimethoxyphenyl)-6-ethylchromen-4-ylidene]azanium;perchlorate](/img/structure/B7753048.png)






![4-[(E)-(2-butoxynaphthalen-1-yl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione](/img/structure/B7753083.png)
![6-methyl-3-[2-(2-methylphenyl)ethylamino]-2H-1,2,4-triazin-5-one](/img/structure/B7753084.png)


![6-fluoro-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-methylquinoline-3-carboxamide](/img/structure/B7753116.png)
![3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B7753125.png)
